molecular formula C7H10N2S2 B1334517 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol CAS No. 6967-58-4

2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol

Cat. No. B1334517
CAS RN: 6967-58-4
M. Wt: 186.3 g/mol
InChI Key: GMNKCZROCVXPTB-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-6-methyl-pyrimidine-4-thiol (E6M4T) is an organosulfur compound derived from 2-ethylsulfanyl-6-methylpyrimidine. It has been used in a variety of scientific research applications and has been investigated for its biochemical and physiological effects. This article will provide an overview of the synthesis method of E6M4T, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in lab experiments, and potential future directions.

Scientific Research Applications

Design and Synthesis of Antifolates

  • Research on derivatives of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol has led to the development of antifolate compounds. These compounds are potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial in DNA synthesis, making them valuable as antitumor agents. For example, the synthesis of a classical antifolate with this derivative showed excellent inhibition of human DHFR and significant antitumor activity (Gangjee et al., 2007).

Refolding of Antibody Fragments

  • Heteroaromatic thiols, including derivatives of pyrimidine like 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol, have been explored for their role in the in vitro refolding of antibody fragments. These compounds have shown effectiveness in improving the renaturation yields of these fragments, which is significant in biotechnological applications (Patil et al., 2008).

Inhibition of Corrosion

  • Pyrimidine derivatives are studied for their potential as corrosion inhibitors. Theoretical approaches using Density Functional Theory (DFT) have shown that pyrimidine derivatives exhibit significant inhibition efficiency, which is important for protecting metals against corrosion (Udhayakala et al., 2012).

Nonlinear Optical Properties

  • The study of thiopyrimidine derivatives has included their potential applications in nonlinear optics (NLO). Research has shown that certain derivatives exhibit promising NLO properties, making them relevant for optoelectronic applications (Hussain et al., 2020).

Antimicrobial Activity

  • Various pyrimidine derivatives have been synthesized and tested for their antimicrobial activities. Some derivatives have shown moderate to strong antimicrobial properties against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Elsayed et al., 2017).

Antiviral Profiling

  • The synthesis of thieno-fused 7-deazapurine ribonucleosides, which include derivatives of pyrimidine, has shown promise in antiviral profiling. These compounds have exhibited antiviral activity against various viruses, including HIV, demonstrating their potential in antiviral drug development (Tichy et al., 2017).

properties

IUPAC Name

2-ethylsulfanyl-6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNKCZROCVXPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=S)C=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398848
Record name 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol

CAS RN

6967-58-4
Record name MLS000736747
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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